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Compound of Interest

Compound Name: 7-(Benzyloxy)-1H-indazole

Cat. No.: B1387581

An In-Depth Technical Guide to 7-(Benzyloxy)-1H-indazole for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 7-(benzyloxy)-1H-indazole, a pivotal heterocyclic
building block in contemporary drug discovery and organic synthesis. We will move beyond
surface-level data to explore the causality behind its physicochemical properties, its reactivity,
and its strategic application in the synthesis of complex bioactive molecules. This document is
structured to provide researchers, medicinal chemists, and drug development professionals
with the technical insights required for its effective utilization.

Core Molecular Profile and Physicochemical
Characteristics

7-(Benzyloxy)-1H-indazole is a bifunctional molecule integrating a rigid, aromatic indazole
core with a flexible benzyloxy protecting group. The indazole moiety is a well-established
"privileged scaffold" in medicinal chemistry, frequently serving as a bioisostere for indole or
phenol, while the benzyl group offers a chemically stable yet readily cleavable protecting group
for the 7-hydroxyl functionality. This combination makes it a highly versatile intermediate for
building complex molecular architectures.

Key Physicochemical Data
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The empirical properties of a compound dictate its behavior in both storage and reaction
conditions. The following table summarizes the essential physicochemical data for 7-
(benzyloxy)-1H-indazole.

Property Value Source
Molecular Formula C14H12N20 [1]
Molecular Weight 224.26 g/mol [1]
CAS Number 351210-09-8 [2][3]

White to off-white crystalline
Appearance .

solid
Melting Point 70-74 °C

Soluble in common organic

solvents (e.g.,
Solubility dichloromethane, ethyl

acetate, THF); sparingly

soluble in water.

Store in a cool, dry place in a
N tightly sealed container.
Storage Conditions [4]
Recommended temperature:

Room temperature or 2-8°C.

The moderate melting point indicates a stable crystalline lattice under standard conditions. Its
solubility profile is characteristic of a molecule with both polar (N-H group) and nonpolar (benzyl
and aromatic rings) features, making it amenable to a wide range of organic reaction conditions
and purification techniques like silica gel chromatography.

Spectroscopic Signature for Structural Verification

Accurate structural confirmation is paramount. The following section details the expected
spectroscopic data for 7-(benzyloxy)-1H-indazole, providing a reference for quality control and
reaction monitoring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

'H NMR: The proton spectrum is expected to show distinct signals for each aromatic region
and the benzylic protons. In a typical deuterated solvent like DMSO-ds, the indazole N-H
proton (N1-H) would appear as a broad singlet at a downfield chemical shift (>13 ppm).[5]
The protons of the indazole and benzyl rings would resonate in the aromatic region (approx.
6.8-7.8 ppm), with specific coupling patterns revealing their substitution. The two benzylic
protons (-O-CHz-Ph) would appear as a sharp singlet around 5.3 ppm.

13C NMR: The carbon spectrum will display signals for all 14 unique carbon atoms. The
benzylic carbon is expected around 70 ppm. The aromatic carbons will appear in the 105-
160 ppm range, with the carbon attached to the oxygen (C7) being the most downfield in the
indazole ring system.

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present.

N-H Stretch: A characteristic broad peak is expected in the region of 3100-3300 cm™1,
corresponding to the N-H bond of the indazole ring.

C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm~1, while the aliphatic
C-H stretch of the methylene bridge will be just below 3000 cm~1.

C=C Aromatic Stretches: Multiple sharp peaks are expected in the 1450-1600 cm~1 region.

C-O Ether Stretch: A strong, characteristic peak for the aryl-alkyl ether linkage will be present
in the 1200-1250 cm~* range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through

fragmentation.

Molecular lon Peak: In high-resolution mass spectrometry (HRMS), the primary observation
will be the molecular ion [M]+ or the protonated molecule [M+H]+, which will correspond to
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the exact mass of C14H12N20.

o Key Fragmentation: A prominent fragment is expected from the loss of the benzyl group or,
more commonly, the tropylium cation ([C7H7]+) at m/z = 91, which is a classic fragmentation
pattern for benzyl-containing compounds.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 7-(benzyloxy)-1H-indazole is crucial for its
strategic use as an intermediate.

Synthetic Pathway Overview

The most direct synthesis involves the protection of the hydroxyl group of 7-hydroxyindazole.
This is typically achieved via a Williamson ether synthesis, a robust and high-yielding reaction.

Step 1: Deprotonation Step 2: Nucleophilic Substitution (SN2)

. . Base (e.g., K2COs, NaH) ; i » -1 H-i
7-Hydroxyindazole —» in Solvent (e.g., DMF, Acetone) Indazolide Anion ¥ 7-(Benzyloxy)-1H-indazole

Click to download full resolution via product page

Caption: A typical two-step, one-pot synthesis of 7-(benzyloxy)-1H-indazole.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on standard chemical literature. Researchers
should optimize conditions based on their specific lab setup and scale.

o Preparation: To a solution of 7-hydroxyindazole (1.0 eq) in anhydrous dimethylformamide
(DMF, ~0.5 M), add potassium carbonate (K=2COs, 1.5 eq).

» Activation: Stir the suspension at room temperature for 30 minutes to facilitate the formation
of the indazolide anion.
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e Reaction: Add benzyl bromide (1.1 eq) dropwise to the suspension.

e Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed.

e Work-up: Quench the reaction by pouring the mixture into cold water. This will precipitate the
crude product.

 Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude
product can be further purified by recrystallization from an appropriate solvent system (e.g.,
ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate
gradient) to yield the pure 7-(benzyloxy)-1H-indazole.

Core Reactivity Profile

The molecule's reactivity is governed by the N-H proton, the aromatic rings, and the benzyl
protecting group.

N1-H Position

7-(Benzyloxy)-1H-indazole

Hz, Pd/C
(Hydrogenolysis)

Electrophile Electrophile
Base (e.g., NBS, Brz2)

\‘iromatic Rings Benzyloxy Group
: : : , Electrophilic Aromatic Deprotection to
NALYIEE A e Substitution (e.g., Halogenation) 7-Hydroxyindazole

Click to download full resolution via product page

Caption: Key reactive sites on the 7-(benzyloxy)-1H-indazole scaffold.
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The most significant reaction is the hydrogenolysis of the benzyl ether. This is typically
accomplished using hydrogen gas (Hz) and a palladium on carbon catalyst (Pd/C) in a solvent
like ethanol or ethyl acetate. This reaction cleanly cleaves the C-O bond of the ether, liberating
the 7-hydroxyindazole and toluene as a byproduct. This deprotection step is critical, as it
unmasks the hydroxyl group for further functionalization after other synthetic transformations
have been performed on the indazole core.

Applications in Medicinal Chemistry and Drug
Discovery

The indazole scaffold is prevalent in numerous FDA-approved drugs and clinical candidates,
particularly in oncology and inflammatory diseases.[6] 7-(Benzyloxy)-1H-indazole serves as a
key precursor in the synthesis of analogs targeting a variety of biological pathways.[7]

¢ Kinase Inhibitors: The indazole core is a common hinge-binding motif in many kinase
inhibitors. 7-(Benzyloxy)-1H-indazole can be used to synthesize substituted indazoles that
target kinases like Aurora kinases, Pim kinases, and VEGFR.[8]

e Anti-inflammatory and Anticancer Agents: Derivatives have shown promise in developing
novel anti-inflammatory and anticancer drugs.[7] The ability to deprotect the 7-position allows
for the introduction of diverse functional groups to optimize potency and selectivity.

» Neurological and Other CNS Targets: The scaffold has been explored for its potential in
creating agents that modulate central nervous system targets, including
acetylcholinesterase, which is relevant in Alzheimer's disease research.[9]

Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.

e Hazard Identification: The compound is classified as a skin and eye irritant.[10] Inhalation
may cause respiratory irritation.[10][11]

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety goggles, and a lab coat when handling this compound.[11][12]
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e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[13] Wash hands
thoroughly after handling.[12]

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and strong acids.[12][14]

Conclusion

7-(Benzyloxy)-1H-indazole is more than a simple chemical reagent; it is a strategically
designed intermediate that provides chemists with a robust platform for molecular exploration.
Its well-defined physicochemical properties, predictable reactivity, and the critical function of the
benzyl protecting group make it an invaluable asset in the synthesis of novel therapeutics. A
thorough understanding of its characteristics, as detailed in this guide, is the first step toward
unlocking its full potential in the research and development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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